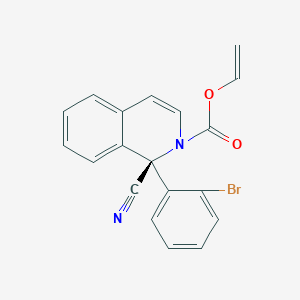![molecular formula C10H9NO3S B12873746 2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
2-(Methylthio)benzo[d]oxazole-6-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[d]oxazole-6-acetic acid is a chemical compound with the molecular formula C10H9NO3S. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-6-acetic acid typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)benzo[d]oxazole-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with the methylthio group converted to a thiol or other reduced species.
Substitution: Derivatives with different functional groups replacing the methylthio group.
Applications De Recherche Scientifique
2-(Methylthio)benzo[d]oxazole-6-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio Benzoxazole: A closely related compound with similar chemical properties and applications.
2-Methylmercaptobenzoxazole: Another derivative with a methylthio group, used in similar research and industrial applications.
Benzoxazole, 2-(methylthio)-: A variant with slight structural differences but comparable reactivity and uses.
Uniqueness
2-(Methylthio)benzo[d]oxazole-6-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-(2-methylsulfanyl-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-7-3-2-6(5-9(12)13)4-8(7)14-10/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
GGXNYPYHBJCNBI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)






